![molecular formula C23H25N5O3 B2456803 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N,N-diethylacetamide CAS No. 1215647-34-9](/img/structure/B2456803.png)
2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are often studied for their potential biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing a triazole ring and a quinoxaline ring .Aplicaciones Científicas De Investigación
Anticancer Activity
Triazoles have gained prominence as potential anticancer agents due to their unique structure and interactions with enzymes and receptors. Several derivatives, including Itraconazole , Fluconazole , and Voriconazole , are commonly used antifungals with clinical applications. Additionally, compounds like Rizatriptan have been explored as antimigraine agents .
Antiviral Properties
Triazoles play a crucial role in antiviral drug development. For instance, Ribavirin , a broad-spectrum antiviral drug used in hepatitis treatment, contains a triazole scaffold. Furthermore, research has yielded P2X7 antagonists, which hold promise for treating conditions accompanied by inflammation, such as rheumatoid arthritis and neuropathic pain .
Antibacterial Applications
Certain triazole derivatives exhibit antibacterial properties. Researchers have explored their potential in combating bacterial infections. Examples include compounds like Itraconazole and Vorozole , which have shown effectiveness against cancer cells and bacterial strains .
Agrochemical Applications
Triazoles find use in agrochemistry. Their derivatives contribute to crop protection, pest control, and plant growth regulation. These applications are essential for sustainable agriculture .
Organocatalysis and Material Chemistry
Triazoles play a role in organocatalysis, where they act as catalysts in chemical reactions. Additionally, they have applications in material science, including the development of novel materials and polymers .
Mecanismo De Acción
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . This means the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix. This can disrupt the normal functioning of the DNA, including replication and transcription processes .
Biochemical Pathways
Given its dna intercalation activity, it is likely that it affects pathways related toDNA replication and transcription . This can lead to downstream effects such as cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their in silico admet profiles , suggesting that this compound may also have been designed with favorable pharmacokinetic properties in mind.
Result of Action
The result of the compound’s action is likely to be cell death , particularly in cancer cells . This is due to the disruption of DNA structure and function, which can lead to cell cycle arrest and apoptosis . In particular, one study found that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibited potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-5-26(6-2)20(29)14-27-23(30)28-18-12-8-7-11-17(18)24-22(21(28)25-27)31-19-13-9-10-15(3)16(19)4/h7-13H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPMOOYAHDFYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)OC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N,N-diethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


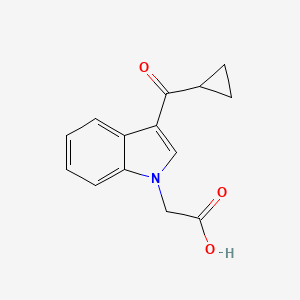
![3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456723.png)
![3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide](/img/structure/B2456725.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456727.png)

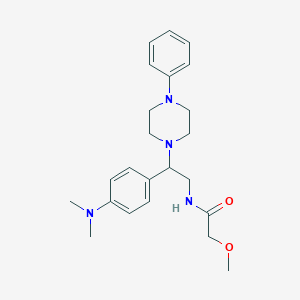
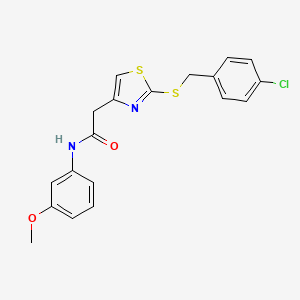

![N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2456738.png)
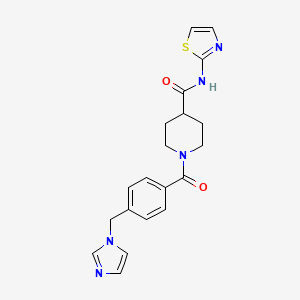
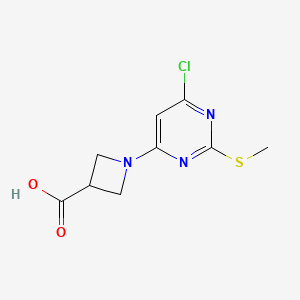

![Ethyl 4-oxo-3-phenyl-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456743.png)